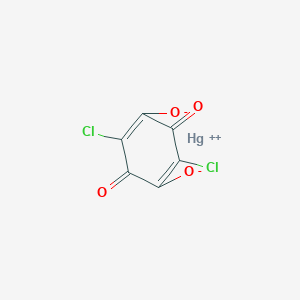

Mercury 2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Mercury 2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate, commonly known as mercury (II) dicyanide, is a chemical compound with the molecular formula Hg(CN)_2. It is a white crystalline solid that is highly toxic and can cause serious health problems if ingested or inhaled. Mercury (II) dicyanide has been extensively studied due to its unique properties and potential applications in various fields.

Aplicaciones Científicas De Investigación

Environmental Bioavailability and Methylation

Mercury's environmental impact, especially its transformation into methylmercury by anaerobic bacteria in aquatic ecosystems, is a critical area of research. Studies highlight the complex mechanisms regulating mercury bioavailability for methylating microorganisms, underscoring the importance of understanding mercury speciation and the factors controlling its bioavailability. These insights are crucial for managing mercury contamination and mitigating its effects on aquatic food webs (Hsu-Kim et al., 2013).

Mercury Removal Technologies

Research on mercury removal technologies focuses on adsorbents like chitosan and its derivatives for Hg(II) removal from water. These studies emphasize the significance of chemical modifications to enhance adsorption capacity and selectivity, highlighting the role of mercury in developing water treatment solutions (Miretzky & Cirelli, 2009).

Mercury Speciation and Soil Transportation

Understanding mercury speciation, transformation, and transportation in soils and its atmospheric flux is pivotal for risk management and policy formulation. Research in this area explores the factors affecting mercury release from soil and its implications for human health, offering insights into the complex dynamics of mercury in the environment (O’Connor et al., 2019).

Neurotoxicity and Immunotoxicity

Studies on mercury's neurotoxic and immunotoxic effects provide critical information for public health. The interactions of mercury with cellular and molecular pathways underscore the importance of understanding mercury's health impacts beyond its immediate environmental effects (Moszczyński, 1997).

Mercury in Aquatic Food Webs

The bioaccumulation of mercury in aquatic food webs, particularly its methylated form, methylmercury, is a significant concern due to its high toxicity. Research in this area focuses on identifying the ecological and biological factors that contribute to mercury bioaccumulation in fish, providing insights into the environmental and health risks associated with mercury pollution (Ward et al., 2010).

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with radical anions .

Mode of Action

It’s structurally similar to 4,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile (ddq), which is known to influence the stacking of radical anions . This suggests that Mercury 2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate might have a similar interaction with its targets.

Result of Action

The compound’s structural similarity to ddq suggests it may have similar effects, such as influencing the stacking of radical anions .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, DDQ is known to be air-stable but releases hydrogen cyanide when it comes into contact with water, requiring it to be used in an inert, anhydrous environment . It’s plausible that this compound may have similar environmental requirements.

Análisis Bioquímico

Biochemical Properties

It is known that mercury compounds can interact with various biomolecules, including enzymes and proteins . The nature of these interactions is complex and can vary depending on the specific conditions and the presence of other compounds.

Cellular Effects

Mercury compounds can have a variety of effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that mercury compounds can bind to biomolecules and influence their function . This can result in changes in gene expression and enzyme activity.

Propiedades

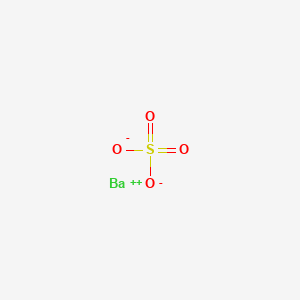

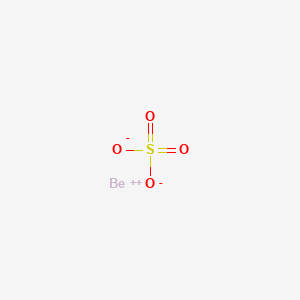

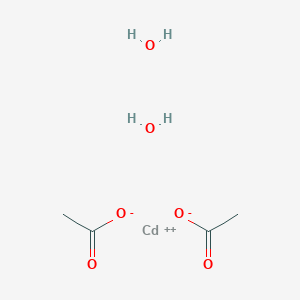

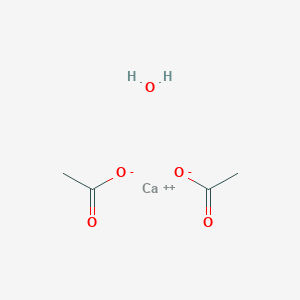

IUPAC Name |

2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate;mercury(2+) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2O4.Hg/c7-1-3(9)5(11)2(8)6(12)4(1)10;/h9,12H;/q;+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWDPQJMNSNNRMW-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=O)C(=C(C1=O)Cl)[O-])Cl)[O-].[Hg+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Cl2HgO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33770-60-4 |

Source

|

| Record name | Mercury, [3,6-dichloro-4,5-di(hydroxy-.kappa.O)-3,5-cyclohexadiene-1,2-dionato(2-)]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [2,5-dichloro-3,6-dihydroxy-2,5-cyclohexadiene-1,4-dionato(2-)-O1,O6]mercury | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.961 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.